molecular formula C5H3ClFN3O2S B2694942 4-Chloro-5-cyano-1-methyl-1H-imidazole-2-sulfonyl fluoride CAS No. 2287310-21-6

4-Chloro-5-cyano-1-methyl-1H-imidazole-2-sulfonyl fluoride

Cat. No.: B2694942
CAS No.: 2287310-21-6
M. Wt: 223.61
InChI Key: QDTCULKSJQYRRI-UHFFFAOYSA-N
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Description

4-Chloro-5-cyano-1-methyl-1H-imidazole-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H3ClFN3O2S. It is a member of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a chloro, cyano, and sulfonyl fluoride group attached to the imidazole ring, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

4-Chloro-5-cyano-1-methyl-1H-imidazole-2-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a building block in the synthesis of agrochemicals.

Future Directions

: Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 4077-4090. Open Access

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-cyano-1-methyl-1H-imidazole-2-sulfonyl fluoride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-5-cyano-1-methylimidazole with sulfur tetrafluoride in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the formation of the imidazole ring, followed by the introduction of the chloro, cyano, and sulfonyl fluoride groups through sequential reactions. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-cyano-1-methyl-1H-imidazole-2-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and sulfonyl fluoride groups can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The imidazole ring can undergo oxidation to form N-oxides using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation is employed under anhydrous conditions.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid is used under controlled temperature conditions.

Major Products Formed

    Substitution: Formation of substituted imidazoles with various functional groups.

    Reduction: Formation of 4-chloro-5-amino-1-methyl-1H-imidazole-2-sulfonyl fluoride.

    Oxidation: Formation of imidazole N-oxides.

Mechanism of Action

The mechanism of action of 4-Chloro-5-cyano-1-methyl-1H-imidazole-2-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. This compound can also interact with DNA and proteins, affecting their function and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1-methyl-1H-imidazole-2-sulfonyl fluoride
  • 4-Chloro-1-methyl-1H-imidazole-2-sulfonyl fluoride
  • 4-Cyano-1-methyl-1H-imidazole-2-sulfonyl fluoride

Uniqueness

4-Chloro-5-cyano-1-methyl-1H-imidazole-2-sulfonyl fluoride is unique due to the presence of both chloro and cyano groups on the imidazole ring, which imparts distinct reactivity and properties

Properties

IUPAC Name

4-chloro-5-cyano-1-methylimidazole-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFN3O2S/c1-10-3(2-8)4(6)9-5(10)13(7,11)12/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTCULKSJQYRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1S(=O)(=O)F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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